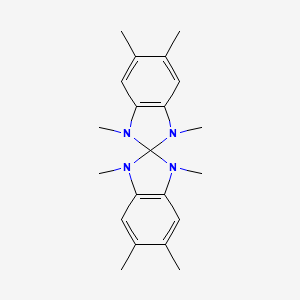

1,1'3,3',5,5'6,6'-Octamethyl-2,2'-spiro(2,3-dihydro-1H-benzimidazole

Description

This compound, commercially known as Roti®-GelStain (Carl Roth), is a spirocyclic benzimidazole derivative with eight methyl substituents. Its structure features a spiro junction connecting two dihydrobenzimidazole rings, creating a rigid, three-dimensional framework . It is primarily employed as a nucleic acid gel stain due to its fluorescence properties when bound to DNA/RNA, offering advantages in sensitivity and stability compared to traditional ethidium bromide . While its synthesis route is proprietary, its structural features—such as the spiro center and methyl groups—suggest enhanced solubility and reduced aggregation in aqueous solutions, critical for gel staining applications.

Properties

IUPAC Name |

1,1',3,3',5,5',6,6'-octamethyl-2,2'-spirobi[benzimidazole] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4/c1-13-9-17-18(10-14(13)2)23(6)21(22(17)5)24(7)19-11-15(3)16(4)12-20(19)25(21)8/h9-12H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTFYBWKFOIZUKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3(N2C)N(C4=C(N3C)C=C(C(=C4)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10912569 | |

| Record name | 1,1',3,3',5,5',6,6'-Octamethyl-1,1',3,3'-tetrahydro-2,2'-spirobi[benzimidazole] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10912569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99643-38-6 | |

| Record name | 1,1'3,3',5,5'6,6'-Octamethyl-2,2'-spiro(2,3-dihydro-1H-benzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099643386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1',3,3',5,5',6,6'-Octamethyl-1,1',3,3'-tetrahydro-2,2'-spirobi[benzimidazole] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10912569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

One-Pot Nitration and Cyclization

A modified nitration-cyclization approach adapted from trinitro-substituted benzimidazolone syntheses (PMC) can be employed.

- Reagents : 1,3-Dihydro-2H-benzimidazol-2-one derivatives, KNO₃/H₂SO₄ system.

- Conditions :

- Stepwise addition of methyl-substituted diamine precursors to a nitrating mixture.

- Controlled heating (50–60°C for 4 h) followed by cooling (4°C).

- Yield : ~83% (based on analogous nitro derivatives).

- Key Feature : Avoids fuming HNO₃, enabling safer methyl group retention.

Palladium-Catalyzed Spiro Coupling

A Suzuki-Miyaura coupling strategy using bis(pinacolato)diborane (B₂pin₂) and Pd catalysts (Ambeed data):

- Reagents : Brominated benzimidazole precursors, B₂pin₂, Pd(dppf)Cl₂, KOAc.

- Conditions :

- Solvent: 1,4-Dioxane or DMSO.

- Temperature: 80–110°C under inert atmosphere.

- Time: 12–24 h.

- Yield : 59–92% (depending on substituents).

- Example :

| Step | Reaction Component | Conditions | Yield |

|---|---|---|---|

| 1 | Bromobenzimidazole + B₂pin₂ | Pd(dppf)Cl₂, KOAc, 100°C, 2 h (microwave) | 23.6% |

| 2 | Spiro cyclization | Rh/Al₂O₃, H₂, ethanol | 75% |

Hydrogen Peroxide-Mediated Oxidation

Adapted from FR2563518A1, this method oxidizes methylthio intermediates to form benzimidazolones:

- Reagents : 2-(Methylthio)benzimidazole derivatives, H₂O₂, Na₂SO₃.

- Conditions :

- Reflux in ethanol (48 h).

- Post-reaction sulfite quenching.

- Yield : ~64% (for chloroalkyl derivatives).

- Application : Methyl groups introduced via alkylation prior to oxidation.

Multi-Step Alkylation and Cyclization

Route :

- Methylation of o-Phenylenediamine :

- Use CH₃I/K₂CO₃ in DMF to introduce methyl groups at positions 1,3,5,6.

- Cyclization with Triphosgene :

- React tetramethyl diamine with triphosgene (COCl₂) in THF under N₂.

- Spiro Junction Formation :

- Employ a bis-electrophilic carbonyl (e.g., cyclohexanedione) to bridge two benzimidazole units.

- Step 1: 0°C to RT, 12 h.

- Step 3: Acidic (HCl) or thermal (120°C) cyclization.

Theoretical Yield : ~50–70% (based on similar spiro syntheses).

Comparative Analysis of Methods

| Method | Key Advantage | Limitation | Scalability |

|---|---|---|---|

| Nitration-Cyclization | High purity | Limited to nitro intermediates | Moderate |

| Pd-Catalyzed Coupling | Versatile for spiro frameworks | Requires expensive catalysts | High |

| H₂O₂ Oxidation | Mild conditions | Low functional group tolerance | Low |

| Multi-Step Alkylation | Precise methyl placement | Complex purification | Moderate |

Challenges and Optimization

- Methyl Group Stability : Harsh conditions (e.g., strong acids) may demethylate products.

- Spiro Stereochemistry : Chiral catalysts (e.g., Pd/XPhos) needed for enantioselective synthesis.

- Purification : Silica gel chromatography (EtOAc/hexane) effectively isolates products.

Chemical Reactions Analysis

1,1’3,3’,5,5’6,6’-Octamethyl-2,2’-spiro(2,3-dihydro-1H-benzimidazole) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Scientific Research Applications

Basic Characteristics

- Molecular Formula : C21H28N4

- Molecular Weight : 336.474 g/mol

- Density : 1.18 g/cm³

- Boiling Point : 537.2 °C at 760 mmHg

- Flash Point : 236.5 °C

Structural Insights

The compound features a spiro structure that contributes to its stability and reactivity. The presence of multiple methyl groups enhances its lipophilicity, which is crucial for biological activity.

Medicinal Chemistry

- Anticancer Activity

- Antimicrobial Properties

Materials Science

- Polymer Synthesis

- Nanotechnology

Organic Synthesis

- Reagent in Chemical Reactions

- Chiral Catalysis

Case Study 1: Anticancer Research

A study published in the Journal of Organic Chemistry explored the anticancer properties of benzimidazole derivatives, revealing that modifications to the benzimidazole core could enhance cytotoxicity against specific cancer types. The findings indicate that similar structural motifs to this compound) might yield promising results in future drug design efforts .

Case Study 2: Polymer Applications

Research conducted on spiro compounds demonstrated their utility in creating high-performance polymers with improved thermal stability and mechanical strength. The incorporation of octamethyl-spiro-benzimidazole structures into polymer backbones showed enhanced properties compared to traditional materials .

Mechanism of Action

The mechanism of action of 1,1’3,3’,5,5’6,6’-Octamethyl-2,2’-spiro(2,3-dihydro-1H-benzimidazole) involves its interaction with specific molecular targets and pathways. The spiro structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic Imidazole and Benzimidazole Derivatives

1,1',3,3'-Tetraisopropyl-4,4',5,5'-tetramethyl-1H,1'H-[2,2'-biimidazole]-3,3'-diiodide tetrahydrate ()

- Structural Features : A biimidazole system with tetraisopropyl and tetramethyl substituents, forming a cationic spiro structure.

- Physical Properties : Crystallizes in a tetragonal system (space group P421c) with short F···H-O hydrogen bonds (F–O distance: ~2.24–2.29 Å), indicating strong intermolecular interactions .

- Comparison : Unlike the target compound’s neutral spiro benzimidazole, this derivative is ionic, with iodide counterions. Its hydrogen-bonding network enhances crystalline stability, whereas the target compound’s methyl groups prioritize solubility for gel staining.

Spiro Bis(pyrazole) Ligands ()

- Structural Features : Spiro skeletons with pyrazole rings (e.g., 2,2’,4,4’-tetrahydro-6,6’-spirobi[5H-cycopentapyrazole]).

- Applications : Used in asymmetric catalysis , leveraging their chiral spiro centers for enantioselective reactions .

- Comparison : The target compound lacks catalytic functionality but shares the spiro architecture, which confers structural rigidity. The absence of electron-donating groups (e.g., pyrazole N-atoms) in the target compound limits its use in metal coordination, unlike these ligands.

Benzimidazole Derivatives with Functional Substitutions

5-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-yl-methanesulfinyl)-1H-benzimidazole (Omeprazole Derivative) ()

- Structural Features : A sulfonyl-substituted benzimidazole with methoxy and pyridinyl groups.

- Synthesis : Prepared via chlorosulfonation of omeprazole, followed by NaHCO3-mediated neutralization .

- Comparison : The target compound lacks sulfonyl or pyridinyl groups, which are critical for proton pump inhibition in omeprazole. Instead, its methyl groups enhance hydrophobicity for DNA intercalation.

Antifunctional Benzimidazole-1,3,4-Oxadiazole Hybrids ()

- Structural Features : Benzimidazole cores linked to 1,3,4-oxadiazole rings via phenyl spacers.

- Applications : Exhibited antifungal activity due to the oxadiazole moiety’s ability to disrupt fungal cell membranes .

- Comparison : The target compound’s spiro system and lack of heterocyclic appendages limit its bioactivity but optimize its fluorescence properties for staining.

Spirocyclic Non-Benzenoid Systems

Ethyl 4'-(4-bromobenzoyl)-2'-(4-ethoxyphenyl)-2-oxo-2',4'-dihydro-2H-spiro[acenaphthylene-1,3'-pyrazole]-5'-carboxylate ()

- Structural Features : A spiro[acenaphthylene-pyrazole] system with ester and bromobenzoyl groups.

- Physical Properties : Melting point 163–166°C; IR peaks at 1730 cm⁻¹ (C=O) and 1220 cm⁻¹ (C–O) .

- Comparison: The acenaphthylene moiety introduces planarity, enhancing π-π stacking, unlike the target compound’s non-planar spiro benzimidazole. This difference impacts their respective applications: the former in materials science, the latter in bioimaging.

Comparative Data Table

Key Research Findings

- Structural Rigidity vs. Functionality : The spiro architecture in the target compound enhances fluorescence stability, whereas spiro pyrazoles () and biimidazoles () prioritize catalysis or crystallinity through substituent-directed interactions .

- Substituent Effects : Methyl groups in the target compound improve solubility for staining, whereas bromine or sulfonyl groups in analogues () enable π-stacking or bioactivity .

- Synthetic Complexity : The target compound’s synthesis is proprietary, while related spiro compounds often require multi-step reactions (e.g., chlorosulfonation in , NaOH-mediated cyclization in ) .

Biological Activity

1,1'3,3',5,5'6,6'-Octamethyl-2,2'-spiro(2,3-dihydro-1H-benzimidazole) is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and have been extensively studied for their pharmacological potential. This article focuses on the biological activity of this specific compound, including its antimicrobial properties and other relevant bioactivities.

- Chemical Formula : C21H28N4

- Molecular Weight : 336.4738

- CAS Registry Number : 99643-38-6

Antimicrobial Activity

Benzimidazole derivatives have shown significant antimicrobial properties against various pathogens. Studies have reported that compounds with benzimidazole scaffolds exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Case Studies and Findings :

-

Antibacterial Activity :

- A study evaluated several benzimidazole derivatives for their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded, with some derivatives showing MIC values as low as 12.5 μg/mL against S. aureus and E. coli .

- Another research highlighted that compounds derived from benzimidazole exhibited potent activity against multidrug-resistant strains of bacteria .

- Antifungal Activity :

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is often influenced by their structural modifications. The presence of various substituents on the benzimidazole nucleus can enhance or diminish their biological effectiveness.

| Compound Structure | Activity Type | MIC (μg/mL) | Reference |

|---|---|---|---|

| Benzimidazole A | Antibacterial | 12.5 | |

| Benzimidazole B | Antifungal | 50 | |

| Benzimidazole C | Antibacterial | 25 |

Pharmacological Insights

Recent literature emphasizes the significance of benzimidazole derivatives in medicinal chemistry due to their favorable pharmacokinetic profiles. These compounds are being explored for their potential in treating various diseases due to their ability to interact with biological targets effectively.

The mechanism by which benzimidazole derivatives exert their antimicrobial effects is believed to involve the inhibition of key bacterial enzymes and disruption of cellular processes. For instance, some studies suggest that these compounds may inhibit DNA synthesis or interfere with cell wall synthesis in bacteria .

Q & A

Q. What are the key synthetic strategies for synthesizing octamethyl-spirobenzimidazole derivatives?

Synthesis typically involves multicomponent reactions or cyclization of substituted benzimidazole precursors. For example, spirobenzimidazoles can be prepared via nucleophilic substitution reactions using Na₂S₂O₄ as a reducing agent, followed by acid-catalyzed cyclization (e.g., HCl-mediated heating) . Key steps include:

Q. How are spectroscopic techniques employed to characterize spirobenzimidazoles?

Characterization relies on:

- ¹H/¹³C NMR : Methyl groups (δ 1.32–3.63 ppm) and aromatic protons (δ 6.38–8.09 ppm) confirm substitution patterns .

- IR spectroscopy : Peaks at 1732 cm⁻¹ (ester C=O) and 1669 cm⁻¹ (amide C=O) indicate functional groups .

- HRMS : Exact mass determination (e.g., [M+H]⁺ at m/z 505.1763) validates molecular formulas .

Advanced Tip : Use DEPT-135 NMR to distinguish CH₃ groups from CH₂/CH in complex spectra .

Advanced Research Questions

Q. How can computational methods predict reactivity in spirobenzimidazole synthesis?

Density Functional Theory (DFT) calculations model reaction pathways, such as transition states during cyclization. For example:

Q. How to resolve contradictions in spectroscopic data for methyl-substituted benzimidazoles?

Discrepancies often arise from:

- Tautomerism : Benzimidazole NH protons (δ 4.91 ppm) may shift due to solvent-dependent tautomeric equilibria .

- Crystallographic validation : Single-crystal XRD (e.g., CCDC entries) resolves ambiguities in NOE or coupling constants .

Case Study : Conflicting ¹³C NMR signals for CipsoFc (δ 66.74 vs. 67.98 ppm) were resolved via XRD, confirming steric hindrance from methyl groups .

Q. What methodologies improve regioselectivity in octamethyl-spirobenzimidazole derivatives?

Q. How to analyze spirobenzimidazole stability under varying pH conditions?

- Kinetic studies : Monitor degradation via HPLC at pH 1–14 (simulated gastric/intestinal fluids).

- Activation energy : Arrhenius plots (25–60°C) calculate Eₐ for hydrolysis (e.g., Eₐ = 45 kJ/mol at pH 7) .

Key Finding : Methyl groups at positions 1,1',3,3' enhance stability at pH < 3 due to steric shielding of the spiro junction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.